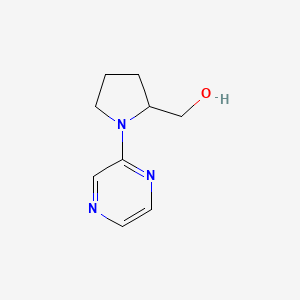

(1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-pyrazin-2-ylpyrrolidin-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c13-7-8-2-1-5-12(8)9-6-10-3-4-11-9/h3-4,6,8,13H,1-2,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZSMOJZUOCQAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CN=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Pyrazin 2 Yl Pyrrolidin 2 Yl Methanol and Structural Variants

Classical and Modern Approaches to Pyrazine (B50134) Ring Synthesis

The formation of the pyrazine ring is a cornerstone of heterocyclic chemistry, with methods evolving from classical condensation reactions to modern catalytic approaches.

Condensation-Oxidation Reactions for Pyrazine Formation

A foundational method for pyrazine synthesis involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, followed by an oxidation step. Industrially, pyrazines are often synthesized through the condensation of ethylenediamine (B42938) with vicinal diols, such as propylene (B89431) glycol, utilizing heterogeneous catalysts. nih.gov A well-established laboratory-scale protocol is the dehydrogenative coupling of α-amino carbonyl or α-diketones with vicinal diamines. nih.gov For instance, the reaction of a 1,2-dicarbonyl compound with a 1,2-diaminoethane derivative yields a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine ring. researchgate.net Common oxidizing agents for this transformation include copper (II) oxide and manganese oxide. researchgate.net Symmetrical starting materials often provide the best outcomes in these reactions. researchgate.net

Table 1: Examples of Condensation-Oxidation Reactions for Pyrazine Synthesis

| Reactant 1 | Reactant 2 | Oxidizing Agent | Product | Reference |

|---|---|---|---|---|

| 1,2-dicarbonyl | 1,2-diaminoethane | Copper (II) oxide | Dihydropyrazine | researchgate.net |

| 1,2-dicarbonyl | 1,2-diaminoethane | Manganese oxide | Dihydropyrazine | researchgate.net |

| α-amino carbonyl | vicinal diamine | Not specified | Pyrazine | nih.gov |

| α-diketones | vicinal diamine | Not specified | Pyrazine | nih.gov |

Catalyzed Dehydrogenative Coupling Routes to Pyrazine Derivatives

More recent advancements have focused on atom-economical and environmentally benign methods, such as catalyzed dehydrogenative coupling reactions. Base-metal catalyzed dehydrogenative self-coupling of 2-amino alcohols has emerged as a selective method for producing functionalized 2,5-substituted pyrazine derivatives. nih.govexlibrisgroup.com These reactions, often catalyzed by earth-abundant metals like manganese, generate water and hydrogen gas as the only byproducts. nih.govexlibrisgroup.com Acridine-based pincer complexes of manganese have proven to be effective catalysts for this transformation. nih.govexlibrisgroup.comacs.org The mechanism involves the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amine to form an intermediate that ultimately cyclizes and aromatizes to the pyrazine. nih.gov

Table 2: Catalysts in Dehydrogenative Coupling for Pyrazine Synthesis

| Catalyst Type | Metal | Reactants | Key Byproducts | Reference |

|---|---|---|---|---|

| Pincer Complex | Manganese | 2-amino alcohols | Water, Hydrogen gas | nih.govexlibrisgroup.com |

| Pincer Complex | Ruthenium | γ-amino alcohols and secondary alcohols | Not specified | acs.org |

Cycloaddition Reactions in Pyrazine Synthesis

Cycloaddition reactions, particularly the inverse-electron-demand Diels-Alder reaction, offer a powerful tool for constructing the pyrazine ring and other nitrogen-containing heterocycles. nih.gov This approach involves the reaction of a π-deficient N-heteroaromatic system, acting as the diene, with an electron-rich dienophile. mdpi.com For instance, 1,2,3-triazines have been shown to undergo rapid cycloaddition with various electron-rich partners like enamines and ynamines to form substituted pyridines, demonstrating the utility of this strategy for building six-membered N-heterocycles. nih.gov While direct [4+2] cycloadditions to form pyrazines are less common, the principles of cycloaddition chemistry are broadly applicable to the synthesis of related azine systems. rsc.org

Stereoselective Synthesis of Pyrrolidine-2-yl-methanol Derivatives

Utility of Chiral Pyrrolidine (B122466) Building Blocks

Chiral pyrrolidines are invaluable building blocks in organic synthesis, serving as key structures for biologically active compounds and as chiral auxiliaries. sigmaaldrich.comescholarship.org The amino acid L-proline is a common and readily available chiral starting material for the synthesis of (S)-pyrrolidine-2-yl-methanol and its derivatives. nih.govresearchgate.net The synthesis often begins with the reduction of proline or its derivatives. nih.govresearchgate.net For example, the reduction of L-proline using reagents like lithium aluminum hydride (LiAlH4) or lithium borohydride (B1222165) (LiBH4) directly yields (S)-prolinol. nih.govresearchgate.net These chiral building blocks can then be further functionalized to introduce the desired pyrazinyl group. The inherent chirality of proline ensures the stereochemical integrity of the final product. unibo.it

Synthesis through Weinreb Amide Intermediates

The Weinreb amide provides a versatile and reliable method for the synthesis of ketones and, by extension, can be adapted for the synthesis of carbinols. wikipedia.org A process for preparing chiral pyrrolidine-2-yl-methanol derivatives involves the use of a Weinreb amide intermediate. google.com This synthesis starts with a protected chiral pyrrolidine-2-carboxylic acid, such as (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid. This is converted to the corresponding Weinreb amide by reaction with N,O-dimethylhydroxylamine hydrochloride. google.com The resulting Weinreb amide is then reacted with a Grignard reagent, which adds to the amide to form a ketone after workup. Subsequent hydrogenation of the ketone, after removal of the protecting group, yields the desired chiral pyrrolidine-2-yl-methanol derivative with high optical purity. google.com This method avoids the over-addition problem often encountered with more reactive acyl compounds. wikipedia.org

Pyrrolidin-2-one and Pyrrolidin-2-yl-methanol Precursors

The foundation for the pyrrolidine portion of the target molecule often originates from readily available and versatile precursors such as pyrrolidin-2-one (also known as γ-lactam) and pyrrolidin-2-yl-methanol (prolinol). beilstein-journals.org These starting materials offer a robust framework for introducing the desired stereochemistry and functional groups.

(S)-pyrrolidin-2-yl)methanol , commonly referred to as L-prolinol, is a key chiral building block in the synthesis of many pharmaceutical compounds. nih.gov Its preparation is most frequently achieved through the reduction of the carboxylic acid group of the amino acid L-proline. nih.gov This transformation can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄). nih.gov The use of chiral proline as a starting material ensures the stereochemical integrity of the resulting pyrrolidin-2-yl-methanol, which is often crucial for the biological activity of the final compound. mdpi.com

Pyrrolidin-2-one serves as another valuable precursor. beilstein-journals.org Its γ-lactam structure is a common motif in many biologically active natural products and synthetic molecules. beilstein-journals.org While not a direct precursor to the pyrrolidin-2-yl-methanol moiety, it can be chemically modified through various synthetic routes to yield the desired pyrrolidine structure. For instance, the lactam can undergo reduction to form pyrrolidine. Subsequent functionalization can then lead to the desired substituted pyrrolidine.

Direct and Indirect Synthetic Routes to the Target Compound

The assembly of (1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol involves the crucial step of forming the C-N bond between the pyrazine ring and the pyrrolidine nitrogen. This can be achieved through several established synthetic strategies.

Reductive amination provides a direct method for coupling a pyrazine aldehyde or ketone with the secondary amine of pyrrolidin-2-yl-methanol. This one-pot reaction typically involves the formation of an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. While this method is efficient for many amine functionalizations, its application here would require a pyrazine carboxaldehyde, which may be less readily available than halopyrazines.

A more common approach is direct N-alkylation. This involves the reaction of pyrrolidin-2-yl-methanol with a pyrazine derivative bearing a leaving group, typically a halogen like chlorine or bromine. The reaction is a nucleophilic substitution where the nitrogen of the pyrrolidine ring attacks the electrophilic carbon of the pyrazine ring, displacing the halide. This method is straightforward and widely used for the N-functionalization of secondary amines. google.com

Table 1: Comparison of Reductive Amination and N-Alkylation

| Feature | Reductive Amination | N-Alkylation |

|---|---|---|

| Pyrazine Precursor | Pyrazine aldehyde/ketone | Halopyrazine |

| Pyrrolidine Precursor | Pyrrolidin-2-yl-methanol | Pyrrolidin-2-yl-methanol |

| Key Intermediate | Iminium ion | - |

| Reagents | Reducing agent (e.g., NaBH(OAc)₃) | Base (e.g., K₂CO₃, Et₃N) |

| Advantages | One-pot procedure | Readily available precursors |

| Disadvantages | Pyrazine aldehyde may be less common | Can require heating |

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction is particularly well-suited for coupling aryl halides (or triflates) with amines. acsgcipr.org In the context of synthesizing this compound, this would involve the reaction of a halopyrazine (e.g., 2-chloropyrazine (B57796) or 2-bromopyrazine) with pyrrolidin-2-yl-methanol. wikipedia.orgacsgcipr.org

The reaction typically employs a palladium catalyst, such as Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)), and a phosphine (B1218219) ligand, like tBuDavePhos. researchgate.net A base, such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), is also required to facilitate the reaction. researchgate.netlibretexts.org The choice of ligand and base can significantly impact the reaction's efficiency and substrate scope. wikipedia.org The Buchwald-Hartwig amination is known for its excellent functional group tolerance and its ability to be performed under relatively mild conditions. wikipedia.org

Table 2: Typical Buchwald-Hartwig Amination Conditions

| Component | Example | Role |

|---|---|---|

| Palladium Catalyst | Pd(dba)₂ | Catalyst |

| Ligand | tBuDavePhos, BINAP, DPEphos | Stabilizes catalyst, facilitates reaction steps |

| Base | NaOtBu, KOtBu, K₂CO₃ | Amine deprotonation |

| Solvent | Toluene, Dioxane | Reaction medium |

| Temperature | 80-110 °C | To drive the reaction |

The introduction of the methanol (B129727) group is inherent to the use of pyrrolidin-2-yl-methanol as a precursor. As previously mentioned, this chiral precursor is typically synthesized from L-proline. nih.gov Once the pyrazinyl-pyrrolidine core has been assembled, the primary alcohol of the methanol group can be further modified if desired. Standard organic transformations can be applied, such as oxidation to an aldehyde or carboxylic acid, or conversion to an ether or ester, allowing for the synthesis of a variety of structural analogs.

Optimization of Reaction Conditions and Isolation Procedures

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product. For reactions like the Buchwald-Hartwig amination, key parameters to consider include the catalyst loading, the ligand-to-metal ratio, the choice of base and solvent, and the reaction temperature and time. researchgate.netresearchgate.net Screening different combinations of these variables can lead to significant improvements in reaction efficiency.

Isolation and purification of the target compound typically involve standard laboratory techniques. After the reaction is complete, a typical workup might include quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying over an anhydrous salt like sodium sulfate. nih.gov Purification is often achieved through column chromatography on silica (B1680970) gel to separate the desired product from any unreacted starting materials or byproducts.

Considerations for Scalability and Yield Enhancement

For the synthesis of larger quantities of this compound, scalability becomes a critical factor. nih.govresearchgate.net Reactions that are efficient on a small scale may not be directly transferable to a larger scale without modification. For instance, in a large-scale synthesis, factors such as heat transfer, mixing efficiency, and the cost of reagents become more pronounced.

To enhance the yield, it is important to minimize side reactions and ensure complete conversion of the limiting reagent. This can often be achieved through careful control of the reaction conditions and the order of addition of reagents. For scalable syntheses, robust and well-understood reactions like the Buchwald-Hartwig amination are often preferred due to their reliability and predictability. nih.govresearchgate.net Furthermore, developing purification methods that are amenable to large-scale production, such as crystallization, can be more practical and cost-effective than chromatographic methods. nih.gov

Advanced Spectroscopic and Structural Characterization of 1 Pyrazin 2 Yl Pyrrolidin 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis for Proton Environments

The ¹H-NMR spectrum of (1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol is expected to exhibit distinct signals corresponding to the protons of the pyrazine (B50134) ring, the pyrrolidine (B122466) ring, and the hydroxymethyl group.

Pyrazine Ring Protons: The pyrazine ring contains three aromatic protons. Based on data for similar 2-substituted pyrazines, these protons are expected to appear in the downfield region of the spectrum, typically between δ 8.0 and 8.6 ppm, due to the deshielding effect of the electronegative nitrogen atoms. The proton at the C3 position is anticipated to be a doublet, coupled to the proton at C5. The proton at C5 would likely appear as a doublet of doublets, being coupled to both the C3 and C6 protons. The proton at C6 is expected to be a doublet, coupled to the C5 proton.

Pyrrolidine Ring Protons: The protons on the pyrrolidine ring will show more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The proton at the C2 position, being attached to a stereocenter and adjacent to the pyrazine ring and the hydroxymethyl group, is expected to resonate as a multiplet. The two protons at the C5 position, being adjacent to the nitrogen atom of the pyrazine, are also expected to be diastereotopic and appear as distinct multiplets. The protons at the C3 and C4 positions will likely appear as overlapping multiplets in the upfield region of the spectrum.

Hydroxymethyl and Hydroxyl Protons: The two diastereotopic protons of the hydroxymethyl group (CH₂OH) are expected to give rise to two separate signals, likely appearing as doublets of doublets due to geminal coupling and coupling with the proton at C2. The chemical shift of these protons is anticipated to be in the range of δ 3.5-4.0 ppm. The hydroxyl proton (OH) will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Pyrazine H-3 | 8.0 - 8.3 | d |

| Pyrazine H-5 | 8.2 - 8.5 | dd |

| Pyrazine H-6 | 8.4 - 8.6 | d |

| Pyrrolidine H-2 | 4.0 - 4.5 | m |

| Pyrrolidine H-3a/3b | 1.8 - 2.2 | m |

| Pyrrolidine H-4a/4b | 1.8 - 2.2 | m |

| Pyrrolidine H-5a/5b | 3.5 - 4.0 | m |

| CH₂OHa/b | 3.5 - 4.0 | dd, dd |

| OH | Variable | br s |

d: doublet, dd: doublet of doublets, m: multiplet, br s: broad singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis for Carbon Framework

The ¹³C-NMR spectrum will provide information about the carbon skeleton of the molecule.

Pyrazine Ring Carbons: The carbon atoms of the pyrazine ring are expected to resonate in the aromatic region of the spectrum. The carbon atom at the C2 position, being substituted, will have a distinct chemical shift compared to the other pyrazine carbons. The chemical shifts of C3, C5, and C6 are expected to be in the range of δ 130-155 ppm.

Pyrrolidine Ring and Hydroxymethyl Carbons: The carbon atoms of the pyrrolidine ring will appear in the aliphatic region. The C2 carbon, being attached to both the pyrazine ring and the hydroxymethyl group, will be the most downfield of the pyrrolidine carbons. The C5 carbon, adjacent to the pyrazine nitrogen, will also be shifted downfield. The C3 and C4 carbons will have chemical shifts typical for saturated hydrocarbons. The carbon of the hydroxymethyl group (CH₂OH) is expected to appear in the range of δ 60-70 ppm.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyrazine C-2 | 150 - 160 |

| Pyrazine C-3 | 130 - 140 |

| Pyrazine C-5 | 140 - 150 |

| Pyrazine C-6 | 140 - 150 |

| Pyrrolidine C-2 | 60 - 70 |

| Pyrrolidine C-3 | 20 - 30 |

| Pyrrolidine C-4 | 20 - 30 |

| Pyrrolidine C-5 | 45 - 55 |

| CH₂OH | 60 - 70 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments would be crucial for the unambiguous assignment of the proton and carbon signals.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the connectivity between protons that are coupled to each other. For instance, correlations would be expected between the adjacent protons on the pyrazine ring (H-3 with H-5, and H-5 with H-6). Similarly, correlations would be observed between the protons on the pyrrolidine ring, for example, between H-2 and the protons on C3, and between the protons on C3 and C4, and C4 and C5. The protons of the hydroxymethyl group would show a correlation with the H-2 proton.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

In ESI-MS, the compound is expected to be readily protonated to form a pseudomolecular ion [M+H]⁺. Given the molecular formula C₉H₁₃N₃O, the theoretical monoisotopic mass is 179.1059 g/mol . Therefore, the ESI-MS spectrum should exhibit a prominent peak at m/z 180.1137, corresponding to the protonated molecule.

| Ion | Predicted m/z |

| [M+H]⁺ | 180.1137 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the confirmation of the elemental composition. The calculated exact mass for the protonated molecule [C₉H₁₄N₃O]⁺ is 180.1137. An experimentally determined HRMS value very close to this theoretical value would confirm the molecular formula of the compound.

| Ion | Calculated Exact Mass |

| [C₉H₁₄N₃O]⁺ | 180.1137 |

Fragmentation Pattern Analysis for Structural Features

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, the fragmentation is expected to occur at the weakest bonds and lead to the formation of stable ions. The key structural features are the pyrazine ring, the pyrrolidine ring, and the hydroxymethyl group.

Expected Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the pyrrolidine ring is a common fragmentation pathway for amines. This would lead to the loss of the hydroxymethyl group or cleavage of the bond connecting the pyrrolidine ring to the pyrazine ring.

Cleavage of the Pyrrolidine Ring: The pyrrolidine ring can undergo fragmentation through various pathways, leading to the formation of smaller, stable cyclic or acyclic ions.

Fragmentation of the Pyrazine Ring: The aromatic pyrazine ring is relatively stable but can fragment upon electron impact, typically through the loss of small neutral molecules like HCN or C2H2.

Loss of the Hydroxymethyl Group: The bond between the pyrrolidine ring and the hydroxymethyl group can cleave, leading to a fragment corresponding to the loss of CH2OH (31 Da).

A plausible fragmentation pattern would involve the initial formation of the molecular ion [M]+•. Subsequent fragmentation could involve the loss of a hydrogen atom to form the [M-1]+ ion, or the loss of the hydroxymethyl radical (•CH2OH) to form a stable cation. Another significant fragmentation could be the cleavage of the bond between the pyrazine and pyrrolidine rings, resulting in ions corresponding to each of these structural units.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (expected) |

| [C9H12N3O]+• | Molecular Ion | 180 |

| [C9H11N3O]+ | Loss of H• | 179 |

| [C8H11N3]+ | Loss of •CH2OH | 149 |

| [C4H3N2]+ | Pyrazinyl cation | 79 |

| [C5H9NO]+ | Pyrrolidin-2-yl-methanol cation | 101 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. Different functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for qualitative analysis.

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to its constituent functional groups:

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, indicative of hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations of the pyrazine ring are expected to appear around 3000-3100 cm⁻¹. Aliphatic C-H stretching vibrations of the pyrrolidine ring and the methylene group will likely be observed in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazine ring are expected to produce sharp absorption bands in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond in the pyrrolidine ring and the bond connecting it to the pyrazine ring will likely appear in the 1000-1300 cm⁻¹ range.

C-O Stretching: The C-O stretching vibration of the primary alcohol is expected to be observed in the 1000-1260 cm⁻¹ region.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| C=N, C=C (Pyrazine) | Stretching | 1400-1600 |

| C-N | Stretching | 1000-1300 |

| C-O (Alcohol) | Stretching | 1000-1260 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound is expected to provide further insights into its molecular structure:

Pyrazine Ring Vibrations: The pyrazine ring should exhibit characteristic Raman bands. The ring breathing mode, a symmetric vibration, is expected to be a strong and sharp peak, typically observed in the 950-1050 cm⁻¹ region. Other ring stretching and deformation modes will also be present.

Pyrrolidine Ring Vibrations: The vibrations of the pyrrolidine ring, including C-C and C-N stretching and ring puckering modes, will contribute to the Raman spectrum.

C-H Vibrations: Both aromatic and aliphatic C-H stretching and bending vibrations will be Raman active.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, allowing for a detailed characterization of its functional groups and skeletal structure.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Analysis for Atomic Coordinates

By diffracting X-rays through a single crystal of this compound, it would be possible to determine the exact atomic coordinates, bond lengths, bond angles, and torsion angles. This information provides an unambiguous confirmation of the molecular structure.

While specific crystallographic data for the title compound is not available, analysis of related structures containing pyrazine and pyrrolidine moieties suggests that the pyrazine ring will be planar. The pyrrolidine ring typically adopts a non-planar, puckered conformation, such as an envelope or twist conformation, to minimize steric strain. The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the pyrazine ring, as well as van der Waals interactions.

Conformational Analysis and Torsional Strain Assessment

The conformational flexibility of this compound arises from the rotation around the single bonds connecting the pyrazine ring, the pyrrolidine ring, and the hydroxymethyl group.

Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar. It will adopt a puckered conformation to relieve torsional strain. The two most common conformations are the "envelope" and "twist" forms. The exact conformation will be determined by the substituents and the crystal packing forces.

Rotation around the Pyrazine-Pyrrolidine Bond: The orientation of the pyrrolidine ring relative to the pyrazine ring is defined by the torsion angle around the C-N bond connecting them. Steric hindrance between the two rings will influence the preferred conformation.

Rotation of the Hydroxymethyl Group: The hydroxymethyl group can rotate around the C-C bond connecting it to the pyrrolidine ring. The conformation will likely be such that it allows for favorable intramolecular or intermolecular hydrogen bonding.

A detailed conformational analysis and assessment of torsional strain would require the precise atomic coordinates obtained from single crystal X-ray diffraction. This would allow for the calculation of torsion angles and the identification of any steric clashes or stabilizing interactions that dictate the molecule's preferred three-dimensional shape in the solid state.

Intermolecular Interactions and Crystal Packing

The supramolecular assembly and crystal packing of this compound are governed by a network of non-covalent interactions, which collectively dictate the thermodynamic stability and ultimate three-dimensional architecture of the crystalline solid. While specific single-crystal X-ray diffraction data for the title compound is not available in the public domain, a detailed analysis of its constituent functional groups—a pyrazine ring, a pyrrolidine ring, and a primary alcohol—allows for a comprehensive prediction of the key intermolecular forces at play. The interactions are primarily driven by hydrogen bonding, supplemented by weaker contacts and potential π-π stacking.

The most significant directional force in the crystal lattice is hydrogen bonding originating from the hydroxyl group of the methanol (B129727) moiety. The hydroxyl proton is a strong hydrogen bond donor, while the oxygen atom is a potent acceptor. This duality allows for the formation of robust hydrogen bonds. The primary acceptors in the structure are the two nitrogen atoms of the pyrazine ring. researchgate.netnih.gov Consequently, strong O–H···N hydrogen bonds are expected to be a dominant motif, linking molecules into chains or more complex networks. mdpi.com Another plausible interaction is the formation of O–H···O bonds, where the hydroxyl group of one molecule donates a hydrogen to the hydroxyl oxygen of a neighboring molecule, often leading to the assembly of dimers or catemeric chains. mdpi.com

In addition to these classical hydrogen bonds, weaker C–H···N and C–H···O interactions are anticipated to provide further stability to the crystal packing. researchgate.netresearchgate.net The hydrogen atoms attached to the pyrazine and pyrrolidine rings can act as weak donors to the pyrazine nitrogen atoms or the hydroxyl oxygen atom of adjacent molecules. researchgate.netnih.gov Specifically, the C-H groups of the pyrazine ring, being part of an electron-deficient aromatic system, can form notable C–H···N interactions that direct the supramolecular structure. researchgate.net

Table 1: Plausible Intermolecular Contacts in the Crystal Structure of this compound

| Interaction Type (D–H···A) | Donor (D–H) | Acceptor (A) | Nature of Interaction | Expected Role in Crystal Packing |

| O–H···N | Hydroxyl | Pyrazine Nitrogen | Strong Hydrogen Bond | Formation of primary chains or dimers |

| O–H···O | Hydroxyl | Hydroxyl Oxygen | Strong Hydrogen Bond | Dimer formation or chain propagation |

| C–H···N | Pyrazine/Pyrrolidine C-H | Pyrazine Nitrogen | Weak Hydrogen Bond | Stabilization of 3D network |

| C–H···O | Pyrazine/Pyrrolidine C-H | Hydroxyl Oxygen | Weak Hydrogen Bond | Cross-linking of primary motifs |

| π–π | Pyrazine Ring | Pyrazine Ring | Stacking Interaction | Formation of layered or columnar structures |

Chemical Reactivity and Derivatization Studies of 1 Pyrazin 2 Yl Pyrrolidin 2 Yl Methanol

Reactions Involving the Hydroxyl Group

The primary alcohol moiety is a versatile functional group that readily participates in a variety of well-established chemical transformations, including esterification, etherification, and oxidation.

Esterification and Etherification Reactions

The primary hydroxyl group of (1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol can be readily converted into an ester. This transformation is typically achieved by reaction with acylating agents such as acid chlorides or anhydrides in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct. Alternatively, classic Fischer esterification conditions, involving a carboxylic acid and a strong acid catalyst, can be employed, though this method is reversible. A wide array of reagents and catalysts have been developed for esterification under mild conditions. organic-chemistry.orgorganic-chemistry.org While specific studies on the title compound are not prevalent, the synthesis of esters from pyrazine (B50134) carboxylic acids and alcohols is a known transformation, indicating the compatibility of the pyrazine core with ester functionalities. worldsresearchassociation.com

Etherification, the conversion of the hydroxyl group to an ether, can be accomplished through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

Oxidation to Aldehyde or Carboxylic Acid Derivatives

The primary alcohol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

The selective oxidation to the corresponding aldehyde, (1-(Pyrazin-2-yl)pyrrolidin-2-yl)carbaldehyde, requires the use of mild, controlled oxidizing agents to prevent overoxidation. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions based on Dess-Martin periodinane are commonly used for this purpose. The oxidation of the closely related compound, (S)-prolinol, to its aldehyde using Dess–Martin periodinane has been successfully demonstrated, suggesting a viable pathway for the title compound. mdpi.com

Further oxidation to the carboxylic acid, 1-(Pyrazin-2-yl)pyrrolidine-2-carboxylic acid, can be achieved either directly from the primary alcohol using strong oxidizing agents or from the intermediate aldehyde. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ or Na₂Cr₂O₇ with sulfuric acid), or milder chemoenzymatic systems.

| Oxidizing Agent | Expected Product | Reaction Class |

| Pyridinium Chlorochromate (PCC) | Aldehyde | Controlled Oxidation |

| Dess-Martin Periodinane | Aldehyde | Controlled Oxidation |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Strong Oxidation |

| Chromic Acid (H₂CrO₄) | Carboxylic Acid | Strong Oxidation |

| Laccase-TEMPO System | Carboxylic Acid | Chemoenzymatic Oxidation |

Reactivity of the Pyrrolidine (B122466) Nitrogen

The nitrogen atom of the pyrrolidine ring is a tertiary amine, with one bond to the pyrazine ring and two to the pyrrolidine carbons. Its lone pair of electrons makes it nucleophilic, though its reactivity is influenced by the electronic properties of the attached pyrazine ring.

N-Alkylation and N-Acylation Reactions

As a tertiary amine, the pyrrolidine nitrogen in this compound is not susceptible to standard N-alkylation or N-acylation reactions that require an N-H bond. However, quaternization can occur. Reaction with a suitable alkyl halide (e.g., methyl iodide) could lead to the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom becomes positively charged and tetracoordinated. This would significantly alter the electronic properties of the molecule.

Formation of Amide and Urea (B33335) Derivatives

The formation of amide and urea derivatives directly from the pyrrolidine nitrogen of the title compound is not feasible as it lacks the necessary N-H proton for substitution. These derivatives are typically formed from primary or secondary amines. However, it is important to note that if the starting material were the parent (Pyrrolidin-2-yl)methanol (prolinol), the secondary amine nitrogen would be highly reactive. For instance, prolinol readily reacts with phenyl carbamates to generate N,N,N'-trisubstituted ureas in high yield. google.com Similarly, it would react with acyl chlorides to form amides. This highlights the significant difference in reactivity conferred by the pyrazinyl substituent on the nitrogen atom.

Transformations of the Pyrazine Ring

The pyrazine ring is an electron-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms. This electronic character governs its reactivity.

The pyrazine ring is generally deactivated towards electrophilic aromatic substitution (such as Friedel-Crafts acylation or nitration) because the electron-withdrawing nature of the nitrogen atoms and the potential for protonation of the ring nitrogens under acidic conditions make the ring electron-poor.

Conversely, this electron deficiency makes the pyrazine ring susceptible to nucleophilic aromatic substitution (SₙAr), especially if a good leaving group (like a halogen) is present on the ring. thieme-connect.de While the parent pyrazine ring in the title compound lacks such a leaving group, derivatization to introduce one could open pathways for further functionalization. The pyrazine core can also undergo radical substitution reactions, with acylations and amidations having been reported for the pyrazine nucleus. thieme-connect.de Various chemical transformations, including nitration and bromination, have been carried out on other pyrazine-containing starting materials. imist.maimist.ma Additionally, modern synthetic methods continue to be developed for the construction and modification of substituted pyrazine cores. rsc.orgtandfonline.com

Halogenation and Nitration

The pyrazine ring's electron-deficient nature, a consequence of the two electronegative nitrogen atoms, makes it significantly less reactive towards electrophilic aromatic substitution (SEAr) compared to benzene (B151609) or even pyridine. stackexchange.comthieme-connect.de Direct nitration or halogenation of the unsubstituted pyrazine ring is generally not feasible or requires harsh conditions that the pyrrolidinyl methanol (B129727) substituent may not tolerate. thieme-connect.describd.com In acidic media, protonation of the ring nitrogens further deactivates the ring. thieme-connect.de

Conversely, direct chlorination of pyrazine and its alkyl derivatives can be achieved at elevated temperatures, suggesting a radical pathway rather than a classic electrophilic substitution. thieme-connect.de Such conditions would likely lead to a mixture of products and potential degradation of the starting material.

Suzuki and Buchwald-Hartwig Coupling Reactions on Pyrazine

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heteroaromatic compounds, including pyrazines. tandfonline.comresearchgate.net These reactions typically require a halide or pseudohalide (e.g., triflate) on the pyrazine ring as a coupling handle. Assuming a halogenated precursor, such as (1-(chloro-pyrazin-2-yl)pyrrolidin-2-yl)methanol, is used, both Suzuki-Miyaura and Buchwald-Hartwig couplings are highly viable derivatization strategies.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. nih.gov The reaction of chloropyrazines with various aryl boronic acids, catalyzed by palladium-phosphine complexes, proceeds in good to excellent yields. rsc.orgresearchgate.net The choice of catalyst is crucial; for example, Pd(PPh₃)₄, used in the original Suzuki reaction, was found to be ineffective for chloropyrazine, whereas systems like Pd(OAc)₂ with phosphine (B1218219) ligands such as 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) are successful. rsc.org This methodology allows for the introduction of a wide array of aryl and heteroaryl substituents onto the pyrazine core. rsc.orgmdpi.com

| Halopyrazine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Chloropyrazine | Arylboronic acid | Pd(OAc)₂ / dppb | Na₂CO₃ | Toluene/Water | Good-Excellent | rsc.org |

| 5-O-Triflyl-3-benzyl-2-aminopyrazine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME | Good | rsc.org |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 14-28 | nih.gov |

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 37-72 | mdpi.com |

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction couples aryl halides with a wide range of primary and secondary amines. The palladium-catalyzed amination of chloropyrazine with various amines has been shown to proceed with high efficiency, sometimes with remarkably low catalyst loadings. rsc.org This reaction would allow for the introduction of diverse amino substituents onto the pyrazine ring of a halogenated this compound derivative, further expanding its chemical space. The development of sterically hindered and bidentate phosphine ligands has been instrumental in expanding the scope and efficiency of this transformation. wikipedia.org

Electrophilic and Nucleophilic Aromatic Substitutions

As established, the pyrazine ring is highly deactivated towards electrophilic aromatic substitution (SEAr) due to its electron-poor nature. thieme-connect.deimperial.ac.uk Reactions like Friedel-Crafts acylation or alkylation are generally not successful on the pyrazine nucleus itself. thieme-connect.de

In stark contrast, the pyrazine ring is activated for nucleophilic aromatic substitution (SNAr) . thieme-connect.de Halopyrazines are more reactive toward nucleophilic displacement than the corresponding halopyridines. thieme-connect.de A halogen atom at any position on the pyrazine ring of this compound would be susceptible to displacement by a variety of nucleophiles, including alkoxides, thiolates, and amines. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a stable Meisenheimer-like intermediate that is stabilized by the ring nitrogen atoms. Subsequent elimination of the halide yields the substituted product. Direct displacement of a hydrogen atom is less common but can be achieved with powerful nucleophiles. thieme-connect.deresearchgate.net

Cyclization and Ring-Opening Reactions

The pyrrolidine ring, while generally stable, can participate in synthetically useful transformations. Recent advancements have focused on the deconstructive functionalization of unstrained cyclic amines like pyrrolidine via C-N bond cleavage. researchgate.net These "skeletal remodeling" strategies can transform pyrrolidine frameworks into different ring sizes or into carbocycles, offering access to diverse chemical structures. researchgate.net For this compound, such reactions could potentially lead to novel structures by opening the pyrrolidine ring to form linear amino alcohol derivatives.

The hydroxyl group of the methanol substituent also provides a handle for cyclization reactions . For instance, if a suitable electrophilic center is introduced onto the pyrazine ring (e.g., at the 3-position), an intramolecular cyclization could occur. This could involve an intramolecular SNAr, where the hydroxyl group acts as the nucleophile, displacing a leaving group on the pyrazine ring to form a new fused ring system, such as a derivative of pyrrolo[1,2-a]pyrazine (B1600676). The synthesis of pyrrolidine-containing polycyclic compounds through various cyclization strategies is a well-established field. mdpi.com

Mechanistic Investigations of Key Synthetic Transformations

The mechanisms of the primary transformations applicable to this compound are well-studied.

Suzuki-Miyaura Coupling: The catalytic cycle is generally understood to involve three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the halopyrazine.

Transmetalation: The organic group from the boronic acid (or its boronate ester form) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the C-C bond and regenerating the Pd(0) catalyst.

Buchwald-Hartwig Amination: The mechanism is similar to the Suzuki coupling, differing in the nature of the nucleophile. organic-chemistry.org

Oxidative Addition: A Pd(0) species adds to the aryl halide.

Amine Coordination and Deprotonation: The amine coordinates to the palladium complex and is deprotonated by the base to form an amido complex.

Reductive Elimination: The aryl group and the amido group couple to form the C-N bond, regenerating the active Pd(0) catalyst.

Nucleophilic Aromatic Substitution (SNAr): This is a two-step process.

Addition: The nucleophile attacks the electron-deficient carbon atom of the pyrazine ring that bears the leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination: The leaving group is expelled, and the aromaticity of the pyrazine ring is restored. The first step is typically the rate-determining step.

Computational Chemistry and Molecular Modeling of 1 Pyrazin 2 Yl Pyrrolidin 2 Yl Methanol

Electronic Structure Calculations: Density Functional Theory (DFT)

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the properties of molecules, including their optimized geometry, electronic distribution, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a flexible molecule like (1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol, this process is crucial for identifying its most stable three-dimensional structure(s).

The conformational landscape of this molecule is primarily defined by several key degrees of freedom:

Pyrrolidine (B122466) Ring Pucker: The five-membered pyrrolidine ring is not planar and exists in a continuous series of "puckered" conformations, typically described as envelope (E) or twist (T) forms. beilstein-journals.org DFT calculations on pyrrolidine derivatives have shown that these conformers, often designated as Cγ-endo or Cγ-exo, are separated by small energy barriers. frontiersin.orgacs.org

Rotation around the Pyrazine-Pyrrolidine Bond: The single bond connecting the pyrazine (B50134) ring to the pyrrolidine nitrogen allows for rotation, leading to different spatial arrangements of the two heterocyclic rings relative to each other.

Orientation of the Methanol (B129727) Group: The hydroxymethyl substituent at the C2 position of the pyrrolidine ring can also rotate, influencing potential intramolecular hydrogen bonding.

A thorough conformational analysis using DFT would involve optimizing the geometry of various starting structures to locate all significant energy minima. The relative energies of these conformers can then be calculated to determine their thermodynamic stability and Boltzmann populations at a given temperature. researchgate.net

Table 1: Illustrative Relative Energies of Hypothetical Conformers of this compound Calculated by DFT

This table presents hypothetical data to illustrate the expected outcomes of a DFT-based conformational analysis. The energies are relative to the most stable conformer (Conformer A).

| Conformer | Description of Geometry | Relative Energy (kcal/mol) | Boltzmann Population at 298 K (%) |

|---|---|---|---|

| A | Cγ-endo pyrrolidine pucker; anti-orientation of rings | 0.00 | 75.3 |

| B | Cγ-exo pyrrolidine pucker; anti-orientation of rings | 1.10 | 12.1 |

| C | Cγ-endo pyrrolidine pucker; syn-orientation of rings | 1.50 | 6.5 |

| D | Cγ-endo pucker; Intramolecular H-bond (OH---N_pyrazine) | 0.85 | 21.1 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.com It is an invaluable tool for predicting molecular reactivity, intermolecular interactions, and potential binding sites for electrophilic and nucleophilic attack. youtube.compreprints.org The MEP is typically color-coded, with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles).

For this compound, the MEP map is expected to show distinct features:

Negative Potential (Red): The most electron-rich regions would be localized on the two nitrogen atoms of the pyrazine ring and the oxygen atom of the hydroxyl group, due to the presence of lone pairs of electrons. researchgate.net These sites represent likely hydrogen bond acceptors.

Positive Potential (Blue): The most electron-poor region would be the hydrogen atom of the hydroxyl group, making it a strong hydrogen bond donor. The hydrogen atoms on the pyrazine ring would also exhibit a positive potential.

Neutral/Intermediate Potential (Green/Yellow): The aliphatic protons on the pyrrolidine ring and the carbon skeleton would generally show intermediate potential.

This analysis helps in rationalizing how the molecule will interact with other molecules, including water, solvents, or the active site of a protein.

Table 2: Predicted Molecular Electrostatic Potential Values at Key Sites

This table provides hypothetical MEP values (in atomic units, a.u.) at specific points on the molecule's surface to illustrate the expected charge distribution.

| Atomic Site | Predicted MEP Value (a.u.) | Predicted Interaction Role |

|---|---|---|

| Pyrazine Nitrogen (N1) | -0.055 | Hydrogen Bond Acceptor, Nucleophilic Site |

| Pyrazine Nitrogen (N4) | -0.052 | Hydrogen Bond Acceptor, Nucleophilic Site |

| Hydroxyl Oxygen | -0.048 | Hydrogen Bond Acceptor |

| Hydroxyl Hydrogen | +0.065 | Hydrogen Bond Donor, Electrophilic Site |

| Pyrazine C-H Hydrogen | +0.025 | Weak Hydrogen Bond Donor |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations can accurately predict various spectroscopic parameters, which is extremely useful for structure verification and interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). researchgate.net By calculating the ¹H and ¹³C chemical shifts for an optimized geometry, one can obtain a theoretical NMR spectrum. acs.org Comparing these predicted shifts with experimental data can confirm the proposed structure and assign specific resonances to each atom. frontiersin.orgmdpi.com For complex molecules, this computational approach can be indispensable for resolving ambiguous assignments. modgraph.co.uk

IR Frequencies: DFT can also compute the vibrational frequencies of a molecule, which correspond to the absorption bands in an infrared (IR) spectrum. dtic.mil The calculation provides the frequency, intensity, and character of each vibrational mode (e.g., stretching, bending). mdpi.com While there is often a systematic deviation between calculated and experimental frequencies, this can be corrected using empirical scaling factors, leading to highly accurate predicted spectra. researchgate.net Key predicted frequencies for this compound would include the O-H stretch, aromatic C-H stretches from the pyrazine ring, aliphatic C-H stretches from the pyrrolidine ring, and various C-N and C=N stretching modes. irdg.orglibretexts.org

Table 3: Illustrative Predicted Spectroscopic Data for this compound

This table shows hypothetical but chemically reasonable NMR and IR data as would be predicted from DFT calculations.

| Parameter Type | Atom/Group | Predicted Value | Notes |

|---|---|---|---|

| ¹³C NMR Shift (ppm) | Pyrazine C (adjacent to N) | ~150-155 | Deshielded by electronegative nitrogen atoms. |

| ¹³C NMR Shift (ppm) | Pyrrolidine C2 (with subs.) | ~65-70 | Attached to nitrogen and the CH₂OH group. |

| ¹H NMR Shift (ppm) | Pyrazine H | ~8.3-8.6 | Typical for electron-deficient aromatic systems. |

| ¹H NMR Shift (ppm) | Hydroxyl H | ~4.5-5.5 | Variable, depends on solvent and concentration. |

| IR Frequency (cm⁻¹) | O-H Stretch | ~3450 | Broad band, indicative of hydrogen bonding. |

| IR Frequency (cm⁻¹) | Aromatic C-H Stretch | ~3050 | Characteristic of the pyrazine ring. |

| IR Frequency (cm⁻¹) | Aliphatic C-H Stretch | ~2850-2960 | From the pyrrolidine and methanol groups. |

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the atomic motions of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. mdpi.com

Conformational Landscape Exploration

MD simulations are an excellent tool for exploring the full conformational landscape of a flexible molecule. By simulating the molecule (often in a solvent box to mimic solution-phase behavior) over nanoseconds to microseconds, one can observe transitions between the different conformers identified by DFT. This allows for the characterization of not only the stable states but also the pathways and energy barriers connecting them. The simulation can reveal the timescales of conformational changes, such as pyrrolidine ring puckering or rotation about key bonds, and determine the probability of occupying different conformational states, providing a more complete picture than static calculations alone.

Ligand-Protein Interaction Dynamics

A primary application of MD simulations in medicinal chemistry is to study the dynamic interactions between a small molecule (ligand) and a biological macromolecule (protein). acs.orgnih.gov If this compound were a candidate drug, MD simulations could be used to model its binding to a target protein.

Starting from a docked pose (obtained from molecular docking), an MD simulation can assess the stability of the ligand in the binding pocket. nih.gov The simulation reveals the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex, and how these interactions fluctuate over time. researchgate.netnih.gov Key insights from such a simulation would include:

The stability of key hydrogen bonds, for instance, between the ligand's hydroxyl group and a polar residue in the protein.

The role of the pyrazine ring in π-stacking or other aromatic interactions with residues like Phenylalanine, Tyrosine, or Tryptophan.

The influence of water molecules in mediating ligand-protein interactions.

Conformational changes in the protein that may be induced by ligand binding.

This detailed dynamic information is critical for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs.

Table 4: Potential Ligand-Protein Interactions for this compound

This table outlines the types of non-covalent interactions the molecule could form with amino acid residues in a hypothetical protein binding site, as could be analyzed from an MD simulation.

| Functional Group on Ligand | Potential Interaction Type | Possible Interacting Amino Acid Residues |

|---|---|---|

| Hydroxyl (-OH) | Hydrogen Bond (Donor) | Asp, Glu, Ser, Thr (side chain O) |

| Hydroxyl (-OH) | Hydrogen Bond (Acceptor) | Lys, Arg, His, Gln, Asn (side chain H) |

| Pyrazine Nitrogens | Hydrogen Bond (Acceptor) | Lys, Arg, His, Gln, Asn, Ser, Thr (side chain H) |

| Pyrazine Ring | π-π Stacking / T-shaped | Phe, Tyr, Trp, His |

| Pyrrolidine Ring | Hydrophobic / van der Waals | Ala, Val, Leu, Ile, Pro |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a molecule like this compound, QSAR can be a powerful tool in predicting its biological outcomes and guiding the synthesis of more potent analogs.

Molecular Descriptors Calculation and Selection

The foundation of any QSAR model lies in the numerical representation of the molecular structure through various descriptors. For this compound, a diverse set of descriptors would be calculated to capture its physicochemical, topological, and electronic features. These descriptors are typically categorized as follows:

Physicochemical Descriptors: These include properties like molecular weight, logP (lipophilicity), molar refractivity, and polar surface area. These are crucial for understanding the compound's pharmacokinetics.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include the Wiener index, Kier & Hall connectivity indices, and Balaban J index.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are often calculated using quantum mechanical methods like Density Functional Theory (DFT). semanticscholar.orgijournalse.org

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and include parameters like molecular volume, surface area, and shape indices.

Once calculated, a crucial step is the selection of the most relevant descriptors that have a significant correlation with the biological activity. This is often achieved through statistical techniques like stepwise multiple linear regression, genetic algorithms, or principal component analysis to avoid overfitting and to build a robust model.

Table 1: Representative Molecular Descriptors for QSAR Analysis

| Descriptor Category | Example Descriptors | Potential Significance for this compound |

| Physicochemical | LogP, Polar Surface Area (PSA) | Influences membrane permeability and solubility. |

| Topological | Wiener Index, Kier Shape Indices | Describes molecular size and shape, affecting receptor binding. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Relates to molecular reactivity and interaction with polar residues. |

| 3D-Descriptors | Molecular Volume, Surface Area | Pertains to the steric fit within a binding pocket. |

Development of Predictive Models for Biological Outcomes

With a set of selected descriptors, various statistical methods can be employed to develop a predictive QSAR model. The choice of the method depends on the nature of the relationship between the descriptors and the biological activity.

Linear Models: Multiple Linear Regression (MLR) is a commonly used technique that assumes a linear relationship between the descriptors and the activity. researchgate.net The resulting equation provides a straightforward interpretation of the contribution of each descriptor.

Non-linear Models: For more complex relationships, non-linear methods such as Support Vector Machines (SVM), k-Nearest Neighbors (k-NN), and Artificial Neural Networks (ANN) can be utilized. researchgate.net These models can often achieve higher predictive accuracy for complex biological systems.

The developed QSAR model must be rigorously validated to ensure its predictive power. uniroma1.it This involves internal validation techniques like leave-one-out cross-validation (LOO-CV) and external validation using an independent test set of compounds. A robust and validated QSAR model for this compound and its analogs could then be used to predict the biological activity of newly designed compounds, thereby prioritizing synthetic efforts.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can provide valuable insights into its potential binding modes and affinities with various protein targets.

Prediction of Binding Modes and Affinities with Target Proteins (e.g., SHP2, PI3K, BRD4, COX-2, CHK1)

Based on the structural features of this compound, which includes a hydrogen bond donor (hydroxyl group), hydrogen bond acceptors (pyrazine nitrogens), and a hydrophobic pyrrolidine ring, its potential interaction with several key proteins can be hypothesized.

SHP2 (Src homology 2 domain-containing phosphatase 2): The pyrazine moiety could potentially interact with the allosteric binding site of SHP2. Studies on other pyrazine-containing SHP2 inhibitors have shown that the pyrazine nitrogen can form hydrogen bonds with key residues like Arg111. nih.govnih.gov The pyrrolidine and methanol groups could further occupy the hydrophobic pocket.

PI3K (Phosphoinositide 3-kinase): The active site of PI3K contains a hinge region that often forms hydrogen bonds with inhibitors. The pyrazine ring of the compound could potentially interact with this region.

BRD4 (Bromodomain-containing protein 4): The bromodomain of BRD4 has a conserved asparagine residue (Asn140) that is crucial for ligand binding through hydrogen bonding. nih.govuzh.ch The pyrazine nitrogen or the hydroxyl group of this compound could form a hydrogen bond with this key residue.

COX-2 (Cyclooxygenase-2): The active site of COX-2 has a hydrophobic channel and a polar region. The pyrrolidine ring could fit into the hydrophobic pocket, while the pyrazine and methanol moieties could interact with the polar residues. nih.govrsc.orgnih.gov

CHK1 (Checkpoint kinase 1): The ATP-binding pocket of CHK1 is a common target for inhibitors. The pyrazine ring could mimic the adenine (B156593) part of ATP and form hydrogen bonds with the hinge region of the kinase.

The binding affinity, often expressed as a docking score or estimated binding free energy, can be calculated to rank the potential of this compound as an inhibitor for these targets.

Table 2: Predicted Key Interacting Residues and Binding Affinities

| Target Protein | Key Interacting Residues (Predicted) | Predicted Interaction Type |

| SHP2 | Arg111, Glu249 | Hydrogen Bond, Cation-π |

| PI3K | Val851, Lys802 | Hydrogen Bond, Hydrophobic |

| BRD4 | Asn140, Tyr97 | Hydrogen Bond |

| COX-2 | Arg513, Tyr385 | Hydrogen Bond, Hydrophobic |

| CHK1 | Cys87, Glu85 | Hydrogen Bond |

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonds, π-Stacking, Hydrophobic Contacts)

A detailed analysis of the docked poses of this compound would reveal the specific intermolecular interactions that stabilize the protein-ligand complex.

Hydrogen Bonds: The nitrogen atoms of the pyrazine ring and the oxygen and hydrogen atoms of the methanol group are potential sites for hydrogen bonding with polar amino acid residues in the binding pockets of the target proteins. nih.gov

π-Stacking: The aromatic pyrazine ring can engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the active site.

Understanding these key interactions is crucial for the rational design of more potent and selective analogs.

Virtual Screening for Analog Discovery

The predicted binding mode of this compound can serve as a template for virtual screening of large compound libraries to identify novel analogs with potentially improved activity. By searching for molecules that share similar structural features and can form comparable interactions with the target protein, new lead compounds can be discovered more efficiently than through traditional high-throughput screening. This approach accelerates the drug discovery process by focusing on compounds with a higher probability of being active. nih.gov

Future Research Directions and Translational Perspectives for 1 Pyrazin 2 Yl Pyrrolidin 2 Yl Methanol

Design and Synthesis of Advanced Analogs with Improved Efficacy and Selectivity

The development of advanced analogs of (1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol with enhanced efficacy and selectivity is a primary focus for future research. The inherent modularity of this scaffold allows for systematic modifications to fine-tune its pharmacological profile. tandfonline.com Structure-activity relationship (SAR) studies will be instrumental in guiding the rational design of these next-generation compounds. tandfonline.com

Key areas for structural modification include:

Modification of the Pyrrolidine (B122466) Ring: The pyrrolidine ring offers multiple points for modification, including alterations to its stereochemistry. nih.gov The introduction of chiral centers can be a deliberate strategy to generate selective ligands, as biological targets like proteins are often enantioselective. researchgate.net

Alterations to the Methanol (B129727) Group: The hydroxyl group of the methanol moiety can be a key site for hydrogen bonding interactions with a biological target. Modifications at this position, such as esterification or etherification, could modulate the compound's potency and metabolic stability.

The following table outlines potential analog designs and their expected impact on therapeutic properties:

| Modification Site | Proposed Modification | Rationale for Improved Efficacy and Selectivity |

| Pyrazine (B50134) Ring | Introduction of electron-withdrawing or electron-donating groups | Modulate electronic properties to enhance target binding and influence metabolic stability. |

| Pyrrolidine Ring | Introduction of substituents at various positions | Explore new interactions with the target protein and optimize spatial arrangement for improved affinity. |

| Pyrrolidine Ring | Variation of stereochemistry | Enhance selectivity for the target by exploiting the chiral nature of biological macromolecules. |

| Methanol Moiety | Esterification or etherification of the hydroxyl group | Improve cell permeability, modulate duration of action, and potentially create prodrugs. |

Systematic exploration of these modifications, guided by computational modeling and in vitro screening, will be crucial for identifying analogs with superior therapeutic potential.

Exploration of Novel Biological Targets and Mechanisms of Action

A critical avenue of future research is the identification of novel biological targets and the elucidation of the mechanism of action for this compound and its analogs. The pyrazine and pyrrolidine scaffolds are known to interact with a wide range of biological targets, suggesting that this hybrid compound could have diverse pharmacological effects. frontiersin.orgmdpi.com

Potential biological targets could include:

Kinases: The pyrazine moiety is a common feature in many kinase inhibitors, where the nitrogen atoms can act as hydrogen bond acceptors in the kinase hinge region. pharmablock.com High-throughput screening against a panel of kinases could reveal novel inhibitory activities.

G-Protein Coupled Receptors (GPCRs): The three-dimensional structure imparted by the pyrrolidine ring makes it a suitable scaffold for interacting with the complex binding pockets of GPCRs.

Ion Channels: Both pyrazine and pyrrolidine derivatives have been shown to modulate the activity of various ion channels.

Enzymes involved in metabolic pathways: The antitubercular drug pyrazinamide (B1679903), a pyrazine derivative, targets fatty acid synthase I and disrupts membrane transport and energetics in Mycobacterium tuberculosis. drugbank.comnih.govasm.org This suggests that analogs of this compound could have antimicrobial properties by targeting similar pathways.

Investigating the mechanism of action will involve a combination of biochemical and cell-based assays. For instance, if a compound is found to inhibit a particular kinase, further studies would be needed to determine if it is an ATP-competitive inhibitor and to map its binding site on the enzyme.

Integration with Chemical Biology Tools for Target Validation

Once a potential biological target is identified, its validation as a therapeutically relevant target is a crucial next step. Chemical biology tools offer powerful approaches for target validation in a cellular or in vivo context. These tools can help to confirm that the observed phenotype is a direct result of the compound's interaction with its intended target.

Examples of chemical biology tools that could be employed include:

Photoaffinity Labeling: An analog of this compound could be synthesized with a photoreactive group. Upon binding to its target and exposure to UV light, a covalent bond is formed, allowing for the isolation and identification of the target protein.

Affinity Chromatography: The compound can be immobilized on a solid support to create an affinity matrix. This can be used to pull down its binding partners from a cell lysate, which can then be identified by mass spectrometry.

Activity-Based Protein Profiling (ABPP): This technique uses reactive chemical probes to profile the functional state of entire enzyme families directly in native biological systems. ABPP could be used to identify the enzymatic targets of this compound.

The integration of these chemical biology approaches will provide a high degree of confidence in the identified biological targets, which is essential for advancing a compound into further preclinical and clinical development.

Development of Robust Synthetic Methodologies for Scalable Production

The translation of a promising therapeutic candidate from the laboratory to the clinic requires the development of a robust and scalable synthetic route. While initial syntheses may be suitable for producing small quantities for research purposes, large-scale production presents its own set of challenges, including cost, safety, and efficiency.

Future research in this area should focus on:

Developing Convergent Synthetic Routes: Convergent syntheses, where different fragments of the molecule are synthesized separately and then joined together, are often more efficient for large-scale production than linear syntheses.

Exploring Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. rsc.org

A patent for the preparation of chiral pyrrolidin-2-yl-methanol derivatives suggests a process that could be adapted for the scalable synthesis of this compound, proceeding through a Weinreb amide intermediate. google.com Further optimization of this and other potential synthetic routes will be necessary to ensure a commercially viable manufacturing process.

Contribution to the Understanding of Pyrazine- and Pyrrolidine-Based Therapeutics

The study of this compound and its analogs will not only contribute to the development of new drugs but also to a broader understanding of the therapeutic potential of pyrazine- and pyrrolidine-based compounds. The pyrazine scaffold, for instance, is present in drugs with diverse mechanisms of action, from the proteasome inhibitor bortezomib (B1684674) to the antitubercular agent pyrazinamide. nih.gov A deeper understanding of how the pyrazine ring contributes to the activity of these drugs can inform the design of new therapeutic agents.

Similarly, the pyrrolidine ring is a versatile scaffold that can be used to create molecules with a wide range of biological activities. frontiersin.orgnih.gov The non-planar, three-dimensional nature of the pyrrolidine ring allows for the exploration of chemical space that is often inaccessible to more planar aromatic systems. nih.gov Research into this compound will add to the growing body of knowledge about how to effectively utilize these important heterocyclic systems in drug discovery.

Q & A

Q. What are the common synthetic routes for (1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol, and how is reaction progress monitored?

- Methodological Answer: A typical synthesis involves nucleophilic substitution or cyclization reactions. For example, a pyrazine derivative may react with a pyrrolidine precursor under heated conditions (e.g., 150°C in DMF) with a base like potassium carbonate. Reaction progress is monitored via thin-layer chromatography (TLC) to track intermediate formation . Post-reaction, extraction with ethyl acetate and washing with ammonium chloride are standard purification steps. Final characterization relies on H NMR and mass spectrometry to confirm structure and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR identify proton environments and carbon frameworks, respectively. For instance, the hydroxymethyl group (-CHOH) typically appears as a triplet near δ 3.3–3.5 ppm in H NMR .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns, distinguishing between structural isomers .

- Infrared (IR) Spectroscopy: IR detects functional groups (e.g., -OH stretch ~3300 cm) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

- Methodological Answer: Key variables include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may require higher temperatures. Alternative solvents like ethanol or acetonitrile could reduce side reactions .

- Catalyst Use: Palladium or copper catalysts may facilitate coupling reactions between pyrazine and pyrrolidine moieties .

- Temperature Control: Microwave-assisted synthesis (e.g., 100–150°C) can reduce reaction time and improve regioselectivity .

Systematic Design of Experiments (DoE) is recommended to identify optimal parameters .

Q. What strategies are effective in resolving contradictions in reported biological activities of pyrrolidine-pyrazine derivatives?

- Methodological Answer:

- Assay Standardization: Ensure consistent cell lines, concentrations, and controls across studies. For example, discrepancies in enzyme inhibition may arise from varying ATP concentrations in kinase assays .

- Structural Confirmation: Re-synthesize disputed compounds and verify purity (>95% by HPLC) to rule out impurities affecting activity .

- Meta-Analysis: Cross-reference data from analogous compounds (e.g., [(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol) to identify trends in substituent effects .

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Methodological Answer:

- Variation of Substituents: Modify the pyrazine ring (e.g., Cl, F, or methyl groups at position 3) or the pyrrolidine’s hydroxymethyl group (e.g., replace -OH with -OAc) .

- Biological Testing: Screen analogs against target receptors (e.g., GPCRs, kinases) using fluorescence polarization or surface plasmon resonance (SPR) .

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .

Q. What are the challenges in chiral synthesis and enantiomeric resolution of this compound?

- Methodological Answer:

- Chiral Catalysts: Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) to control stereochemistry during pyrrolidine ring formation .

- Resolution Techniques: Use chiral HPLC columns (e.g., Chiralpak IA) or enzymatic resolution with lipases to separate enantiomers .

- Circular Dichroism (CD): Verify enantiopurity by comparing experimental CD spectra with computational predictions .

Q. How to assess the compound’s stability under experimental storage and handling conditions?

- Methodological Answer:

- Accelerated Stability Studies: Expose the compound to 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC .

- Light Sensitivity: Store in amber vials if UV-Vis analysis shows absorbance peaks <300 nm, indicating photodegradation risk .

- Lyophilization: For long-term storage, lyophilize the compound and assess solubility changes post-reconstitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products